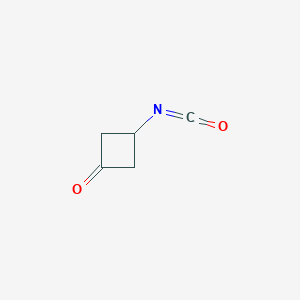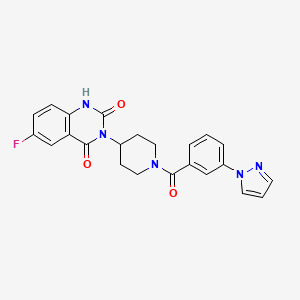
3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H20FN5O3 and its molecular weight is 433.443. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound’s structure suggests potential for antimicrobial activity. Imidazole derivatives, which share a similar heterocyclic framework, are known for their broad range of biological activities, including antibacterial and antifungal properties . This compound could be explored for its efficacy against various microbial strains, contributing to the development of new antimicrobial agents.
Antitumor Potential
Compounds with imidazole rings have been reported to exhibit antitumor activities . The presence of a pyrazole moiety in this compound could enhance its potential as an antitumor agent, possibly through the inhibition of cancer cell proliferation or inducing apoptosis in tumor cells.
Anti-inflammatory Applications
The anti-inflammatory properties of imidazole-containing compounds are well-documented . This compound could be investigated for its ability to modulate inflammatory pathways, which could lead to therapeutic applications in diseases characterized by inflammation.
Antidiabetic Effects
Imidazole derivatives have shown promise in the treatment of diabetes . The compound could be studied for its potential to act on relevant biological targets, such as enzymes or receptors involved in glucose metabolism.
Antiviral Research
The compound’s framework is conducive to antiviral activity. Imidazole and pyrazole derivatives have been utilized in the synthesis of compounds with antiviral capabilities . This compound could be a candidate for the development of new antiviral drugs.
Enzyme Inhibition
The compound could serve as an inhibitor for various enzymes. For instance, benzimidazole derivatives are known to inhibit enzymes like acetylcholinesterase . This compound could be explored for similar enzyme targets, which may have implications in conditions like Alzheimer’s disease.
Eigenschaften
IUPAC Name |
6-fluoro-3-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3/c24-16-5-6-20-19(14-16)22(31)29(23(32)26-20)17-7-11-27(12-8-17)21(30)15-3-1-4-18(13-15)28-10-2-9-25-28/h1-6,9-10,13-14,17H,7-8,11-12H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKPJMRIXFQFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

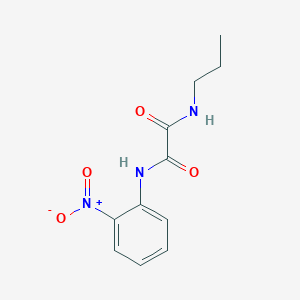
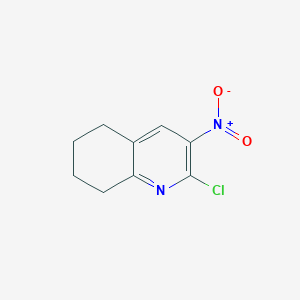
![Spiro-[N-(4-nitrophenyl)piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride](/img/structure/B2899172.png)
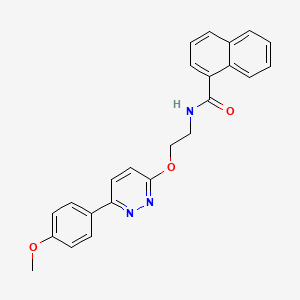
![7-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2899175.png)
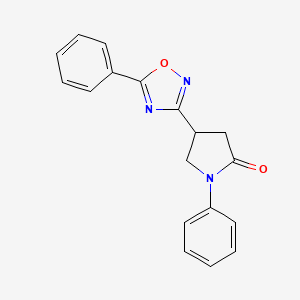
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-bromophenyl)acetamide](/img/structure/B2899178.png)
![5-Chloro-4-[(2-chlorobenzyl)sulfanyl]-6-methyl-2-pyrimidinamine](/img/structure/B2899179.png)
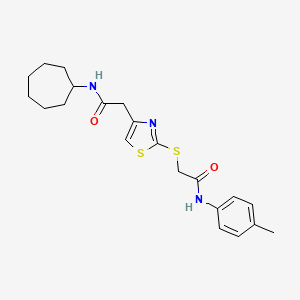
![7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/no-structure.png)
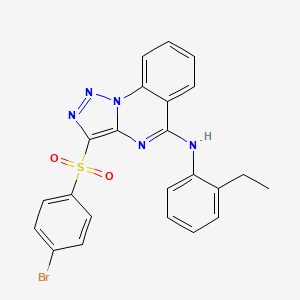

![N-(2,3-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2899189.png)
